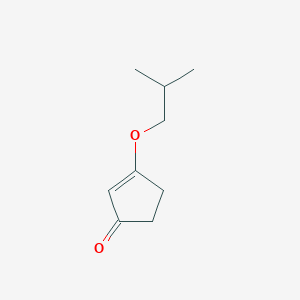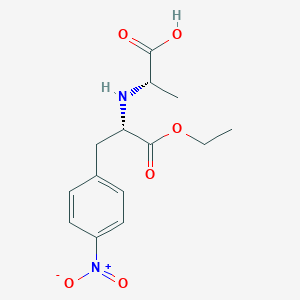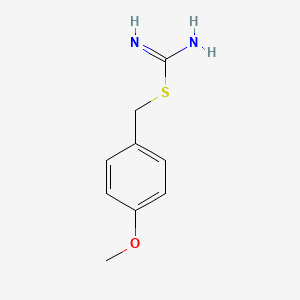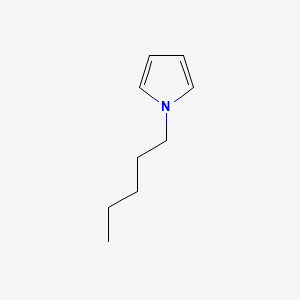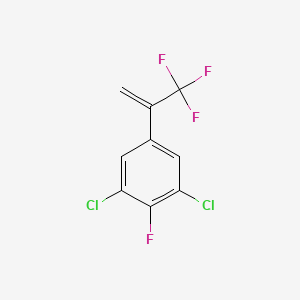
1,3-Dichloro-2-fluoro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene
概要
説明
1,3-Dichloro-2-fluoro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene is a chemical compound with the molecular formula C9H4Cl2F4 and a molecular weight of 259.02 g/mol . This compound is primarily used in research and has a purity of around 95%. It is known for its unique structure, which includes both chlorine and fluorine atoms, as well as a trifluoromethylethenyl group attached to a benzene ring.
準備方法
Synthetic Routes and Reaction Conditions
One of the synthetic routes for preparing 1,3-Dichloro-2-fluoro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene involves a mixture of 2-(3,5-dichloro-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (2.56 g, 8.83 mmol), 2-bromo-3,3,3-trifluoroprop-1-ene (1.85 g, 10.6 mmol), Cs2CO3 (11.5 mL, 2M, 17.7 mmol), and Pd(PPh3)2Cl2 (200 mg) in THF (30 mL). This mixture is heated at 70°C in a sealed tube for 4 hours. After cooling to room temperature, the mixture is partitioned between ether and water, and the organic layers are dried over Na2SO4. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel eluted with hexanes to give the desired compound with a yield of 56%.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the synthetic route mentioned above can be scaled up for industrial purposes with appropriate modifications to ensure safety and efficiency.
化学反応の分析
Types of Reactions
1,3-Dichloro-2-fluoro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: Due to the presence of chlorine and fluorine atoms, this compound can undergo nucleophilic substitution reactions.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Common reagents used in reactions involving this compound include Cs2CO3 , Pd(PPh3)2Cl2 , and THF . The reaction conditions typically involve heating the mixture at elevated temperatures (e.g., 70°C) in a sealed tube.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in the synthetic route mentioned above, the product is the desired compound itself.
科学的研究の応用
1,3-Dichloro-2-fluoro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene is used in various scientific research applications, including:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies involving the interaction of fluorinated compounds with biological systems.
Medicine: Research involving this compound may contribute to the development of new pharmaceuticals.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
類似化合物との比較
Similar Compounds
Some compounds similar to 1,3-Dichloro-2-fluoro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene include:
- 3’,5’-Dichloro-4-(difluoromethyl)-3-fluoro-1,1’-biphenyl
- 3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline
Uniqueness
The uniqueness of this compound lies in its specific combination of chlorine, fluorine, and trifluoromethylethenyl groups attached to a benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various research applications.
特性
分子式 |
C9H4Cl2F4 |
|---|---|
分子量 |
259.02 g/mol |
IUPAC名 |
1,3-dichloro-2-fluoro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene |
InChI |
InChI=1S/C9H4Cl2F4/c1-4(9(13,14)15)5-2-6(10)8(12)7(11)3-5/h2-3H,1H2 |
InChIキー |
CXUKRUWCWRPKPJ-UHFFFAOYSA-N |
正規SMILES |
C=C(C1=CC(=C(C(=C1)Cl)F)Cl)C(F)(F)F |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details











試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
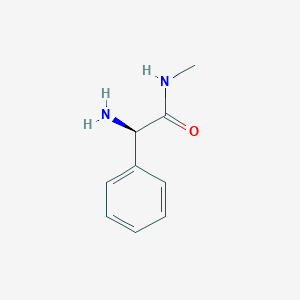

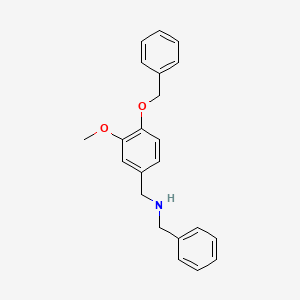
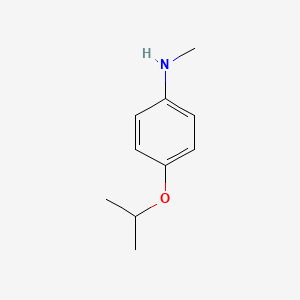
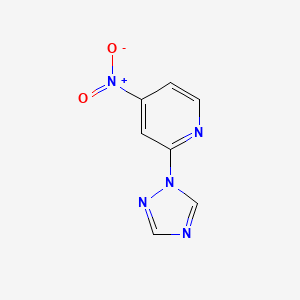

![tert-butyl N-[1-(2-chloroanilino)-2-methylpropan-2-yl]carbamate](/img/structure/B8718772.png)
![N''-[4-(Hydroxymethyl)-1,3-thiazol-2-yl]guanidine](/img/structure/B8718781.png)

